4-(benzofuro[3,2-d]pyrimidin-4-ylamino)butanoic acid
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Overview
Description
4-(benzofuro[3,2-d]pyrimidin-4-ylamino)butanoic acid is a complex organic compound that belongs to the class of heterocyclic compounds It features a fused ring system consisting of benzofuran, pyrimidine, and butyric acid moieties
Mechanism of Action
Target of Action
It is synthesized as an electron-transport-type host in the field of organic light-emitting diodes (oleds) .
Mode of Action
This compound interacts with its targets by serving as an electron-transport-type host . It is designed to have both the tetraphenylsilyl blocking group and the hole-transport-type carbazole group . This design allows it to facilitate efficient energy transfer in the device application .
Biochemical Pathways
In the context of oleds, it plays a crucial role in the energy transfer process .
Result of Action
In the device application, this compound is used as an electron-transport-type host mixed with a hole-transport-type host in the blue phosphorescent organic light-emitting diodes (PhOLEDs) . As a result, the mixed host showed high external quantum efficiency over 20% at 1000 cd m−2 and low efficiency roll-off in the blue PhOLEDs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzofuro[3,2-d]pyrimidin-4-ylamino)butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring.
Pyrimidine Ring Formation: The benzofuran intermediate is then subjected to a condensation reaction with suitable reagents to form the pyrimidine ring.
Amination and Butyric Acid Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-(benzofuro[3,2-d]pyrimidin-4-ylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(benzofuro[3,2-d]pyrimidin-4-ylamino)butanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
Benzo[4,5]furo[3,2-d]pyrimidine: A core structure similar to the target compound but without the butyric acid moiety.
4-Aminobutyric Acid: A simpler analog with only the butyric acid and amino groups.
Uniqueness
4-(benzofuro[3,2-d]pyrimidin-4-ylamino)butanoic acid is unique due to its fused ring system and the presence of both amino and butyric acid functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c18-11(19)6-3-7-15-14-13-12(16-8-17-14)9-4-1-2-5-10(9)20-13/h1-2,4-5,8H,3,6-7H2,(H,18,19)(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVFYOAMVDJFOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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